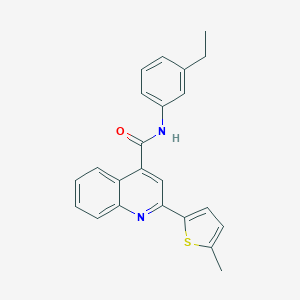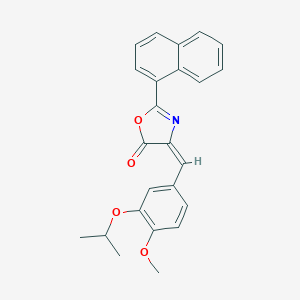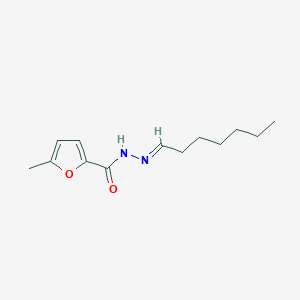![molecular formula C20H17Br2N3O4 B443017 2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE](/img/structure/B443017.png)
2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes bromine atoms, a methoxy group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps. One common approach is the Claisen-Schmidt condensation method, which involves the reaction of p-bromo benzaldehyde with 3,4-dimethoxy acetophenone in the presence of potassium hydroxide . This reaction forms an intermediate, which is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for the characterization and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Applications De Recherche Scientifique
2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases and other medical conditions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in certain conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one
Uniqueness
2-(5-BROMO-4-{[1-(3-BROMOPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H17Br2N3O4 |
|---|---|
Poids moléculaire |
523.2g/mol |
Nom IUPAC |
2-[5-bromo-4-[(Z)-[1-(3-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H17Br2N3O4/c1-11-15(20(27)25(24-11)14-5-3-4-13(21)8-14)6-12-7-17(28-2)18(9-16(12)22)29-10-19(23)26/h3-9H,10H2,1-2H3,(H2,23,26)/b15-6- |
Clé InChI |
KKVAMGKRYQIVPV-UUASQNMZSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2Br)OCC(=O)N)OC)C3=CC(=CC=C3)Br |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OCC(=O)N)OC)C3=CC(=CC=C3)Br |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OCC(=O)N)OC)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(5-bromo-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442936.png)
![N-(4-chlorobenzyl)-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B442937.png)
![N-cycloheptyl-5-[(4-isopropylphenoxy)methyl]-2-furamide](/img/structure/B442938.png)

![4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B442943.png)

![Ethyl 2-[(3,5-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442947.png)



![11-[2-(SEC-BUTOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B442953.png)
![2-Chloro-1-(chloromethyl)ethyl 4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B442954.png)


